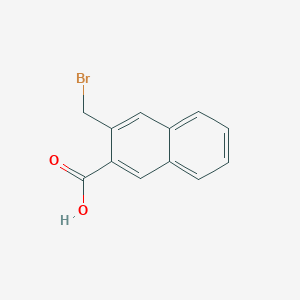![molecular formula C6H3BrClN3S B11853949 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H2BrClN3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine typically involves the bromination and chlorination of thienopyrimidine derivatives. One common method starts with 3H-thieno[3,2-d]pyrimid-4-one, which is brominated using bromine in acetic acid, followed by chlorination with phosphorus oxychloride . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives of the original compound .
Scientific Research Applications
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Chlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H3BrClN3S |
|---|---|
Molecular Weight |
264.53 g/mol |
IUPAC Name |
7-bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3BrClN3S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H,(H2,9,10,11) |
InChI Key |
WVTMUQHHMVABRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC(=N2)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)
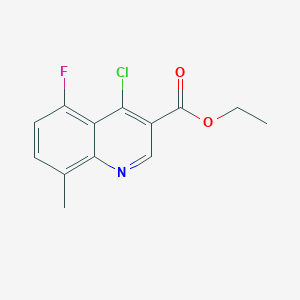
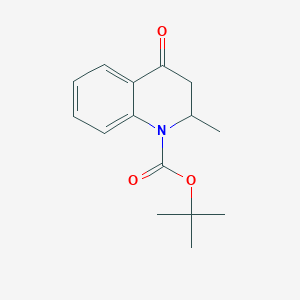

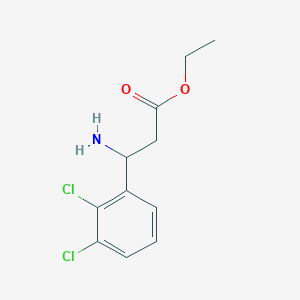

![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
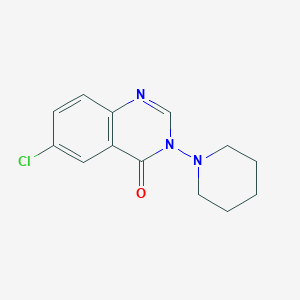


![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
